REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:8])[C:3](=[O:7])[C:4]([OH:6])=[O:5].[C:9](OC(=NC(C)C)NC(C)C)([CH3:12])([CH3:11])[CH3:10]>C(Cl)Cl>[Br:1][CH:2]([CH3:8])[C:3](=[O:7])[C:4]([O:6][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:5]
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(=O)O)=O)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)C)=NC(C)C
|
Name
|
|
Quantity
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14 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration
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Type
|
WASH
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Details
|
the solution is washed with NaHCO3 and brine
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Type
|
CUSTOM
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Details
|
dried
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Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel with benzene as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(=O)OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |